molecular formula C5H9N3 B13352937 N,1-dimethyl-1H-pyrazol-3-amine CAS No. 81574-06-3

N,1-dimethyl-1H-pyrazol-3-amine

Cat. No.: B13352937
CAS No.: 81574-06-3
M. Wt: 111.15 g/mol
InChI Key: KHWXEOSBFOWCJU-UHFFFAOYSA-N
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Description

N,1-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,1-dimethyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures (around 100°C) can yield this compound . Another method involves the use of hydrazine derivatives and diketones under specific conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

Major products formed from these reactions include substituted pyrazoles, which can have diverse functional groups attached to the pyrazole ring. These derivatives are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N,1-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. It may also participate in signaling pathways by interacting with receptors or other proteins, leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-dimethyl-1H-pyrazol-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

N,1-dimethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-5-3-4-8(2)7-5/h3-4H,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWXEOSBFOWCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303887
Record name N,1-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81574-06-3
Record name N,1-Dimethyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81574-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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